1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one

Description

The exact mass of the compound 1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-bromoethyl)-4-ethyltetrazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrN4O/c1-2-9-5(11)10(4-3-6)8-7-9/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQKSCWCKLKLXJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)N(N=N1)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70233500 | |

| Record name | 1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70233500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84501-67-7 | |

| Record name | 1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84501-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084501677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70233500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.419 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one (CAS 84501-67-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one, a key intermediate in the synthesis of the potent, short-acting opioid analgesic, Alfentanil. This document delves into the compound's chemical and physical properties, outlines a detailed synthesis protocol, and discusses its reactivity, particularly its crucial role as an alkylating agent. Furthermore, this guide addresses the analytical characterization of the compound, safety and handling procedures, and storage recommendations. The information presented herein is intended to support researchers and drug development professionals in the effective synthesis, handling, and application of this important chemical entity.

Introduction: The Significance of a Specialized Intermediate

1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one is a substituted tetrazolinone that has garnered significant interest primarily for its role as a precursor in the pharmaceutical industry. The tetrazole moiety is a well-recognized bioisostere for carboxylic acids and cis-amide bonds, offering improved metabolic stability and lipophilicity in drug candidates. The presence of the reactive bromoethyl group makes this compound a potent alkylating agent, enabling the introduction of the ethyl-tetrazolinone pharmacophore into larger molecules. Its principal and most well-documented application is in the multi-step synthesis of Alfentanil, a fentanyl analog valued in anesthesia for its rapid onset and short duration of action.[1]

Physicochemical Properties and Specifications

A thorough understanding of the physicochemical properties of 1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one is essential for its effective use in synthesis and for ensuring safe handling. The key properties are summarized in the table below.[2][3][4][5]

| Property | Value |

| CAS Number | 84501-67-7 |

| Molecular Formula | C₅H₉BrN₄O |

| Molecular Weight | 221.06 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 90-93 °C at 1 Torr |

| Density | 1.777 g/cm³ |

| Refractive Index | 1.5040-1.5100 @ 20°C |

| Flash Point | 89 °C (192 °F) |

| Solubility | Soluble in chloroform and dichloromethane |

Synthesis Protocol: A Step-by-Step Guide

The synthesis of 1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one is achieved through the N-alkylation of 1-ethyl-1,4-dihydro-5H-tetrazol-5-one. The following protocol is based on established methodologies found in the patent literature.[1]

Materials and Reagents

-

1-Ethyl-1,4-dihydro-5H-tetrazol-5-one

-

1,2-Dibromoethane (excess)

-

Triethylamine

-

Acetonitrile (anhydrous)

-

Sodium Bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Experimental Procedure

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-ethyl-1,4-dihydro-5H-tetrazol-5-one in anhydrous acetonitrile.

-

Addition of Reagents: To the stirred solution, add an excess of 1,2-dibromoethane (typically 3-5 equivalents). This is followed by the dropwise addition of triethylamine (1.1-1.5 equivalents) to act as a base and scavenge the HBr formed during the reaction.

-

Reaction Progression: The reaction mixture is then heated to reflux. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the consumption of the starting material.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is redissolved in a suitable organic solvent like ethyl acetate or dichloromethane.

-

Aqueous Wash: The organic layer is washed sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and then with brine to remove any residual water-soluble impurities.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

Purification

The crude 1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one is typically a liquid and may be purified by one of the following methods:

-

Vacuum Distillation: Given its boiling point of 90-93 °C at 1 Torr, vacuum distillation is a viable method for purification.[3]

-

Column Chromatography: Purification can also be achieved using silica gel column chromatography with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

The choice of purification method will depend on the scale of the reaction and the purity requirements for the subsequent steps.

Reactivity and Mechanism of Action

The primary utility of 1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one lies in its functionality as an alkylating agent. The bromoethyl group is susceptible to nucleophilic attack, making it an excellent electrophile for the introduction of the 2-(4-ethyl-1,4-dihydro-5H-tetrazol-5-on-1-yl)ethyl moiety.

N-Alkylation in Alfentanil Synthesis

In the synthesis of Alfentanil, 1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one is reacted with a piperidine derivative, specifically 4-(phenylamino)-4-(methoxymethyl)piperidine.[1] This reaction is a classic example of N-alkylation, where the secondary amine of the piperidine ring acts as the nucleophile, displacing the bromide ion in an SN2 reaction. The reaction is typically carried out in the presence of a base to neutralize the HBr byproduct.

Caption: N-Alkylation step in Alfentanil synthesis.

Analytical Characterization

Confirmation of the structure and purity of synthesized 1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one is crucial. While publicly available spectral data is limited, the following analytical techniques are standard for characterization.

Predicted Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

A triplet corresponding to the methyl protons of the ethyl group.

-

A quartet corresponding to the methylene protons of the ethyl group attached to the tetrazole ring.

-

Two triplets corresponding to the two methylene groups of the bromoethyl chain, likely showing coupling to each other.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Signals for the two carbons of the ethyl group.

-

Signals for the two carbons of the bromoethyl group.

-

A signal for the quaternary carbon of the tetrazolinone ring.

-

-

IR (Infrared) Spectroscopy:

-

Characteristic C-H stretching vibrations for the alkyl groups.

-

A strong absorption band for the C=O (carbonyl) group of the tetrazolinone ring.

-

N=N stretching vibrations characteristic of the tetrazole ring.

-

-

MS (Mass Spectrometry):

-

The mass spectrum is expected to show a molecular ion peak (M+) and an M+2 peak of similar intensity, which is characteristic of a compound containing one bromine atom.

-

Fragmentation patterns would likely involve the loss of the bromoethyl group and other characteristic cleavages of the tetrazolinone ring.

-

Chromatographic Analysis

-

HPLC (High-Performance Liquid Chromatography): A reverse-phase HPLC method can be used to assess the purity of the compound. A suitable mobile phase would consist of acetonitrile and water, with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility.[6]

Safety, Handling, and Storage

1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one is a hazardous substance and must be handled with appropriate safety precautions.

Hazard Identification

The compound is classified with the following GHS hazard statements:[4]

-

H302: Harmful if swallowed.

-

H317: May cause an allergic skin reaction.

-

H318: Causes serious eye damage.

-

H341: Suspected of causing genetic defects.

Recommended Handling Procedures

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid contact with skin and eyes.

-

Avoid inhalation of vapors.

-

Use non-sparking tools and prevent electrostatic discharge.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Store away from incompatible materials and foodstuff containers.

Conclusion

1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one is a valuable, yet hazardous, chemical intermediate with a critical role in the synthesis of Alfentanil. This guide has provided a comprehensive overview of its properties, a detailed synthesis protocol, and essential information on its reactivity, characterization, and safe handling. By adhering to the procedures and safety precautions outlined in this document, researchers and drug development professionals can effectively and safely utilize this compound in their synthetic endeavors.

References

- Google Patents. (n.d.). US20060149071A1 - New methods for the synthesis of alfentanil, sufentanil, and remifentanil.

-

PubChem. (n.d.). 1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one. Retrieved from [Link]

-

SIELC Technologies. (2018, May 16). 1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one. Retrieved from [Link]

Sources

- 1. US7208604B2 - Methods for the synthesis of alfentanil, sufentanil, and remifentanil - Google Patents [patents.google.com]

- 2. chemistry.mdma.ch [chemistry.mdma.ch]

- 3. echemi.com [echemi.com]

- 4. 1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one | C5H9BrN4O | CID 3019915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. 1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one | SIELC Technologies [sielc.com]

An In-Depth Technical Guide to the Physicochemical Properties of 1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one (CAS No. 84501-67-7), a key intermediate in the synthesis of the potent, short-acting opioid analgesic, Alfentanil.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the compound's known characteristics and providing robust, field-proven methodologies for the experimental determination of its critical physicochemical parameters. By synthesizing available data with established analytical protocols, this guide serves as a vital resource for those working with this and similar heterocyclic compounds, ensuring scientific integrity and facilitating further research and development.

Introduction and Strategic Importance

1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one is a substituted tetrazolone of significant interest within the pharmaceutical industry. Its primary and most well-documented application is as a crucial precursor in the multi-step synthesis of Alfentanil, a fentanyl analog valued for its rapid onset and short duration of action in anesthesia.[1][2] The tetrazole moiety is a key structural feature, influencing the pharmacokinetic profile of the final active pharmaceutical ingredient (API).[1] Understanding the physicochemical properties of this intermediate is paramount for process optimization, ensuring reaction efficiency, product purity, and ultimately, the safety and efficacy of the final drug product.

This guide moves beyond a simple recitation of predicted data, providing a framework for the practical, experimental characterization of this compound. The methodologies described herein are designed to be self-validating, reflecting the rigorous standards of the pharmaceutical industry.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is the unambiguous confirmation of its structure.

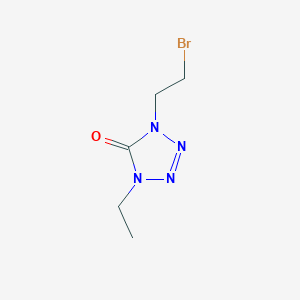

Figure 1: 2D Chemical Structure of 1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one.

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | 1-(2-bromoethyl)-4-ethyltetrazol-5-one | PubChem[4] |

| CAS Number | 84501-67-7 | Echemi[5] |

| Molecular Formula | C₅H₉BrN₄O | PubChem[4] |

| Molecular Weight | 221.06 g/mol | PubChem[4] |

| InChI Key | KQKSCWCKLKLXJS-UHFFFAOYSA-N | PubChem[4] |

| Canonical SMILES | CCN1C(=O)N(N=N1)CCBr | PubChem[4] |

Physicochemical Properties: A Data-Driven Approach

Table 2: Summary of Physicochemical Properties

| Property | Value | Method | Source |

| Appearance | Colorless to Pale Yellow Liquid | Visual Inspection | Echemi[5] |

| Boiling Point | 90-93 °C @ 1 Torr | Predicted | Echemi[5][6] |

| Density | 1.777 g/cm³ | Predicted | Echemi[5][6] |

| Refractive Index | 1.648 | Predicted | Echemi[5][6] |

| Flash Point | 89 °C (192 °F) | Predicted | Echemi[5][6] |

| XLogP3 | 1.4 | Computed | PubChem[4] |

| Topological Polar Surface Area (TPSA) | 48.3 Ų | Computed | PubChem[4] |

Solubility Profile: Experimental Determination

The solubility of a reaction intermediate is a critical parameter influencing reaction kinetics, purification strategies, and formulation of analytical standards. A comprehensive solubility profile should be determined in a range of aqueous and organic solvents.

Expert Insight: The "shake-flask" method remains the gold standard for determining equilibrium solubility due to its directness and reliability.[7]

Experimental Protocol: Equilibrium Solubility Determination

Sources

- 1. researchgate.net [researchgate.net]

- 2. US7208604B2 - Methods for the synthesis of alfentanil, sufentanil, and remifentanil - Google Patents [patents.google.com]

- 3. DE60030883T2 - PROCESS FOR THE PREPARATION OF ALFENTANIL, SUFENTANIL AND REMIFENTANIL - Google Patents [patents.google.com]

- 4. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

An In-depth Technical Guide to 1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one: Molecular Structure, Synthesis, and Characterization

This guide provides a comprehensive technical overview of 1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one, a key intermediate in pharmaceutical synthesis. Tailored for researchers, scientists, and drug development professionals, this document delves into the molecule's structural attributes, outlines a detailed synthetic pathway, and presents a thorough characterization protocol. The content herein is curated to blend established scientific principles with practical, field-proven insights, ensuring both technical accuracy and applicability in a laboratory setting.

Introduction and Significance

1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one is a substituted tetrazolone derivative of significant interest due to its role as a crucial building block in the synthesis of complex pharmaceutical compounds. Notably, it serves as an intermediate in the preparation of the potent opioid analgesic, Alfentanil[1]. The tetrazole ring, a bioisostere of the carboxylic acid group, is a common motif in medicinal chemistry, often imparting favorable properties such as metabolic stability and enhanced binding to biological targets[2][3]. The presence of a reactive bromoethyl group on the tetrazole core of this specific molecule provides a versatile handle for further chemical elaboration, making it a valuable synthon for medicinal chemists.

This guide will first elucidate the molecular structure and physicochemical properties of 1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one. Subsequently, a plausible and detailed synthetic route will be presented, followed by a comprehensive discussion of the analytical techniques required for its unambiguous characterization.

Molecular Structure and Physicochemical Properties

The molecular structure of 1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one comprises a central 1,4-dihydro-5H-tetrazol-5-one ring substituted at the N1 position with a 2-bromoethyl group and at the N4 position with an ethyl group. The tetrazolone core is a five-membered heterocycle containing four nitrogen atoms and one carbon atom, with a carbonyl group at the 5-position[4].

Caption: 2D Molecular Structure of 1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one.

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 84501-67-7 | [4][5] |

| Molecular Formula | C5H9BrN4O | [4][5] |

| Molecular Weight | 221.06 g/mol | [4] |

| IUPAC Name | 1-(2-bromoethyl)-4-ethyltetrazol-5-one | [4] |

| Appearance | Colorless to Pale Yellow Liquid | [1][5] |

| Boiling Point | 90-93 °C @ 1 Torr | [1][5] |

| Density | 1.777 g/cm³ | [1][5] |

| SMILES | CCN1C(=O)N(N=N1)CCBr | [4] |

| InChIKey | KQKSCWCKLKLXJS-UHFFFAOYSA-N | [4][5] |

Proposed Synthesis Pathway

Caption: Proposed Synthetic Workflow.

Step-by-Step Experimental Protocol

It is imperative that all laboratory work is conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The hazardous nature of the reagents and the product necessitates careful handling.

Step 1: Synthesis of 1-ethyl-1,4-dihydro-5H-tetrazol-5-one

-

Reaction Setup: To a stirred solution of ethyl isocyanate (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), add sodium azide (1.1 eq) portion-wise at room temperature.

-

Reaction Progression: The reaction mixture is then heated to reflux and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then acidified with a dilute aqueous acid (e.g., 1M HCl) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude 1-ethyl-1,4-dihydro-5H-tetrazol-5-one.

Step 2: Synthesis of 1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one

-

Reaction Setup: The crude 1-ethyl-1,4-dihydro-5H-tetrazol-5-one (1.0 eq) is dissolved in a polar aprotic solvent such as dimethylformamide (DMF). A suitable base (e.g., potassium carbonate, 1.5 eq) is added, followed by the dropwise addition of 1,2-dibromoethane (2.0 eq) at room temperature.

-

Reaction Progression: The reaction mixture is stirred at room temperature for 24-48 hours. Progress is monitored by TLC or HPLC analysis[6].

-

Work-up and Purification: After the reaction is complete, the mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed successively with water and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one.

Characterization and Quality Control

Rigorous characterization is essential to confirm the identity and purity of the synthesized 1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one. A combination of spectroscopic and chromatographic techniques should be employed.

Caption: Characterization Workflow.

Spectroscopic Analysis (Predicted Data)

As experimental spectra for this specific compound are not publicly available, the following are predicted data based on its structure and known spectroscopic trends for similar compounds[7][8][9].

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the ethyl and bromoethyl groups.

-

A triplet corresponding to the methyl protons (-CH₃) of the ethyl group.

-

A quartet for the methylene protons (-CH₂-) of the ethyl group.

-

A triplet for the methylene protons adjacent to the tetrazole ring (-N-CH₂-CH₂-Br).

-

A triplet for the methylene protons adjacent to the bromine atom (-N-CH₂-CH₂-Br).

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should reveal five distinct carbon signals.

-

A signal for the methyl carbon of the ethyl group.

-

A signal for the methylene carbon of the ethyl group.

-

A signal for the methylene carbon adjacent to the tetrazole ring.

-

A signal for the methylene carbon attached to the bromine.

-

A signal for the carbonyl carbon of the tetrazolone ring at a characteristic downfield shift.

-

-

IR (Infrared) Spectroscopy: The IR spectrum will provide information about the functional groups present.

-

Strong absorption band for the carbonyl (C=O) stretch.

-

C-H stretching vibrations for the alkyl groups.

-

C-N stretching vibrations.

-

A characteristic absorption for the C-Br bond.

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

-

The mass spectrum should show a molecular ion peak [M]⁺ and an [M+2]⁺ peak of similar intensity, which is characteristic of a compound containing one bromine atom.

-

Fragmentation patterns corresponding to the loss of the bromoethyl group and other fragments would further support the structure.

-

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the final compound. A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like formic or phosphoric acid for peak shaping) can be employed[6]. The purity is determined by the area percentage of the main peak in the chromatogram.

Safety and Handling

1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one is classified as a hazardous substance. It is harmful if swallowed, may cause an allergic skin reaction, causes serious eye damage, and is suspected of causing genetic defects[1][4].

-

Handling: Always handle this compound in a well-ventilated fume hood. Wear suitable protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat[5].

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This technical guide provides a comprehensive overview of 1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one, a valuable intermediate in pharmaceutical synthesis. By understanding its molecular structure, physicochemical properties, and a plausible synthetic route, researchers can effectively produce and characterize this compound. The provided protocols and characterization data, while based on established chemical principles, offer a solid foundation for laboratory work. Adherence to strict safety protocols is paramount when handling this and any other chemical substance.

References

-

Tetrazolium Compounds: Synthesis and Applications in Medicine. PubMed Central. Available at: [Link]

-

1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one. PubChem. Available at: [Link]

-

1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one. SIELC Technologies. Available at: [Link]

-

Synthesis and Characterization of some Tetrazole Derivatives and Evaluation of their Biological Activity. ResearchGate. Available at: [Link]

-

1,5-Disubstituted Tetrazoles: Synthesis and Characterization. Bhumi Publishing. Available at: [Link]

-

Synthesis, characterization and biological evaluation of tetrazole derivatives. International Journal of Advanced Chemistry Research. Available at: [Link]

-

RESEARCH PROGRESS ON TETRAZOLE DERIVATIVES. ResearchGate. Available at: [Link]

-

Simple and efficient method for the preparation of novel tetrazole derivatives spectral characterization and its antibacterial activities. Der Pharma Chemica. Available at: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bhumipublishing.com [bhumipublishing.com]

- 4. 1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one | C5H9BrN4O | CID 3019915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. 1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one | SIELC Technologies [sielc.com]

- 7. researchgate.net [researchgate.net]

- 8. chemistryjournals.net [chemistryjournals.net]

- 9. derpharmachemica.com [derpharmachemica.com]

A Technical Guide to the Solubility of 1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one in Organic Solvents

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted solubility of this key synthetic intermediate in a range of common organic solvents. In the absence of extensive empirical data in publicly available literature, this guide establishes a robust framework for solubility prediction based on the compound's physicochemical properties. Furthermore, it outlines a detailed, field-proven experimental protocol for the precise determination of its solubility, ensuring scientific integrity and reproducibility.

Introduction: The Significance of a Key Intermediate

1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one is a crucial intermediate in the synthesis of the potent, short-acting opioid analgesic, Alfentanil.[1] The tetrazole moiety is a significant functional group in medicinal chemistry, often serving as a bioisostere for carboxylic acids and amides, which can enhance metabolic stability and other desirable physicochemical properties.[2][3] Understanding the solubility of this intermediate is paramount for optimizing reaction conditions, improving yield and purity, and ensuring the efficient and scalable production of Alfentanil. This guide provides the foundational knowledge for researchers to confidently work with this compound.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The key physicochemical properties of 1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C5H9BrN4O | [1] |

| Molecular Weight | 221.06 g/mol | [1] |

| Appearance | Pale Yellow or Colorless Liquid | [1] |

| XLogP3 | 1.4 | [1] |

| Topological Polar Surface Area (TPSA) | 48.3 Ų | [1] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

The XLogP3 value of 1.4 indicates a moderate level of lipophilicity, suggesting that the compound will have a preference for organic solvents over water.[1][5] A positive log P value signifies that the compound is more soluble in an organic phase (like octanol) than in an aqueous phase.[5]

The Topological Polar Surface Area (TPSA) of 48.3 Ų reflects the surface area of the molecule that is composed of polar atoms (nitrogen and oxygen).[1] This value suggests the potential for polar interactions, such as dipole-dipole forces and hydrogen bonding, with polar solvents. The presence of three hydrogen bond acceptors further supports the likelihood of interactions with protic solvents.[4]

Predicted Solubility Profile

Based on the principle of "like dissolves like" and the physicochemical properties outlined above, a predicted solubility profile for 1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one in various organic solvents is presented below. It is important to note that these are predictions and should be confirmed by experimental determination as described in Section 4.

| Solvent Category | Solvent Examples | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | The presence of hydrogen bond acceptors on the tetrazole ring and the carbonyl group allows for favorable interactions with the hydroxyl groups of protic solvents. The moderate lipophilicity also contributes to solubility in alcohols. |

| Polar Aprotic | Acetonitrile, Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate | The polarity of these solvents allows them to interact with the polar regions of the solute. The lack of hydrogen bond donation from the solvent might result in slightly lower solubility compared to protic solvents, but the overall polarity and dipole-dipole interactions should lead to good solubility. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Moderate | The bromoethyl and ethyl groups contribute to some nonpolar character, which may allow for some solubility in nonpolar solvents. However, the polar tetrazole-5-one ring is expected to limit solubility in highly nonpolar environments. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents have a moderate polarity and can engage in dipole-dipole interactions. They are often good solvents for a wide range of organic compounds. |

Experimental Protocol for Solubility Determination: A Self-Validating System

To obtain accurate and reliable solubility data, a rigorous experimental protocol is essential. The following section details the widely accepted shake-flask method , coupled with High-Performance Liquid Chromatography (HPLC) for concentration analysis. This method is considered the gold standard for determining thermodynamic solubility.[6]

Experimental Workflow Diagram

Caption: Experimental workflow for solubility determination using the shake-flask method.

Step-by-Step Methodology

I. Materials and Equipment:

-

1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one (of known purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Calibrated pipettes and syringes

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

II. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one to a series of vials. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[7] To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. The solubility value should be consistent across the later time points.[6]

-

-

Sample Preparation for Analysis:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant using a calibrated pipette. It is critical to avoid disturbing the solid pellet.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step removes any remaining microscopic particles.

-

Accurately dilute the filtered sample with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve.

-

III. HPLC Analysis:

-

Method Development:

-

Develop a stability-indicating HPLC method for the quantification of 1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one. A reverse-phase column (e.g., C18) with a mobile phase of acetonitrile and water is a common starting point.[8]

-

The method should provide a sharp, well-resolved peak for the analyte, free from interference from any impurities or degradants.

-

-

Calibration:

-

Prepare a series of standard solutions of the compound in the mobile phase at known concentrations.

-

Inject the standards into the HPLC system and record the peak areas.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards. The curve should have a correlation coefficient (R²) of ≥ 0.999.

-

-

Sample Analysis:

-

Inject the prepared (diluted) sample from the solubility experiment into the HPLC system.

-

Determine the peak area of the analyte in the sample.

-

IV. Calculation of Solubility:

-

Determine the Concentration:

-

Using the equation of the line from the calibration curve, calculate the concentration of the analyte in the diluted sample.

-

-

Calculate the Original Concentration:

-

Account for the dilution factor to determine the concentration of the compound in the original (undiluted) supernatant. This value represents the solubility of the compound in the selected solvent at the specified temperature.

Solubility (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor

-

Conclusion and Future Directions

This technical guide provides a robust framework for understanding and determining the solubility of 1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one in organic solvents. The predicted solubility profile, based on its physicochemical properties, serves as a valuable starting point for experimental design. The detailed shake-flask method, coupled with HPLC analysis, offers a reliable and reproducible approach for obtaining precise solubility data.

For researchers in drug development and process chemistry, accurate solubility data is indispensable for the optimization of synthetic routes, purification strategies, and formulation development. The methodologies and insights provided herein are intended to empower scientists to work with this important intermediate with a higher degree of confidence and efficiency. Future experimental work should focus on generating a comprehensive, publicly available dataset of the solubility of this compound in a wide array of solvents at various temperatures.

References

-

Tetrazoles via Multicomponent Reactions. U.S. National Library of Medicine. Available at: [Link]

-

1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one. PubChem. Available at: [Link]

-

Solubility of Organic Compounds. LibreTexts Chemistry. Available at: [Link]

-

Synthesis, Characterization and Antioxidant Evaluation of Some Tetrazole Derivatives. Semantic Scholar. Available at: [Link]

-

TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. CORE. Available at: [Link]

-

Shake Flask Method Summary. BioAssay Systems. Available at: [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

-

Acidity Constants of Some Tetrazole Compounds in Various Aqueous−Organic Solvent Media. ACS Publications. Available at: [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

-

1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one. SIELC Technologies. Available at: [Link]

-

Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

- 1. sciforum.net [sciforum.net]

- 2. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Calculation of Aqueous Solubility of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. bioassaysys.com [bioassaysys.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Stability and Storage of 1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the predicted stability and recommended storage conditions for the novel compound 1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one. As specific data for this molecule is not publicly available, this document synthesizes information from analogous chemical structures and fundamental chemical principles to offer a robust predictive analysis. It covers the intrinsic stability of the tetrazolone core and the reactivity of the bromoethyl side chain, outlining potential degradation pathways including hydrolysis, thermal decomposition, and photolysis. Furthermore, this guide details methodologies for conducting forced degradation and long-term stability studies, essential for establishing a comprehensive stability profile. Recommendations for optimal storage and handling are provided to ensure the compound's integrity for research and development purposes.

Introduction and Chemical Structure Analysis

1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one is a substituted tetrazolone, a class of heterocyclic compounds recognized for their metabolic stability and utility as bioisosteres for carboxylic acids and amides in medicinal chemistry.[1][2] The stability of this molecule is governed by the interplay of its three primary structural components:

-

The 1,4-disubstituted-1,4-dihydro-5H-tetrazol-5-one Core: This heterocyclic ring system is generally characterized by good thermal and chemical stability due to its aromatic character.[3] However, the carbonyl group introduces a potential site for nucleophilic attack, and the nitrogen-rich ring can be susceptible to certain degradation mechanisms under harsh conditions.[4][5]

-

The N-ethyl Group: This simple alkyl substituent is chemically robust and is not expected to be a primary site of degradation under typical storage or physiological conditions.

-

The N-(2-Bromoethyl) Side Chain: This is the most reactive portion of the molecule. The carbon-bromine (C-Br) bond is a key functional group that dictates much of the compound's reactivity and potential instability.[6] Alkyl halides are susceptible to nucleophilic substitution and elimination reactions.[7][8]

Given the structure, the primary stability concerns revolve around the integrity of the bromoethyl side chain, particularly its susceptibility to hydrolysis and reactions with other nucleophiles.

Predicted Chemical Stability and Degradation Pathways

A thorough understanding of potential degradation pathways is critical for developing stability-indicating analytical methods and defining appropriate storage conditions.[9][10]

Hydrolytic Stability

Hydrolysis is predicted to be the most significant degradation pathway for this compound. The electrophilic carbon atom bonded to the bromine is susceptible to nucleophilic attack by water.

-

Mechanism: The hydrolysis of primary bromoalkanes can proceed via an SN2 mechanism, where a water molecule attacks the carbon, displacing the bromide ion.[11][12] This would result in the formation of the corresponding alcohol, 1-(2-hydroxyethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one, and hydrobromic acid. The rate of this reaction is dependent on temperature and pH.

-

pH Influence:

-

Neutral and Acidic Conditions (pH < 7): Hydrolysis will likely proceed, with the rate potentially increasing in more acidic solutions due to the protonation of the tetrazole ring, which could influence the molecule's overall electron distribution.[13]

-

Basic Conditions (pH > 7): Under basic conditions, the hydroxide ion (OH-), a much stronger nucleophile than water, will significantly accelerate the degradation via an SN2 reaction.[12] This will lead to the rapid formation of the alcohol degradant.

-

Thermal Stability

Tetrazole derivatives generally exhibit good thermal stability.[3] However, energetic tetrazole derivatives can decompose upon heating, often releasing molecular nitrogen.[4][5]

-

Potential Decomposition: While the tetrazolone ring itself is relatively stable, high temperatures could potentially induce decomposition. Studies on related azolotetrazines show decomposition occurring at temperatures ranging from 164-328°C.[14] The primary risk at elevated temperatures for this specific molecule, however, is likely the acceleration of hydrolytic degradation if moisture is present, or potential elimination reactions of the bromoethyl group.

Photostability

Many heterocyclic compounds are susceptible to degradation upon exposure to light, particularly UV radiation. Photolysis of tetrazole derivatives can lead to cleavage of the ring and extrusion of molecular nitrogen, forming a variety of reactive intermediates and final products.[15]

-

Predicted Pathway: Exposure to UV light could initiate the cleavage of the tetrazolone ring. The specific photoproducts are difficult to predict without experimental data but could include carbodiimides or benzimidazolone-type structures if an aromatic substituent were present.[15] The C-Br bond may also be susceptible to photolytic cleavage. It is crucial to protect this compound from light to prevent photochemical transformations.

The predicted primary degradation pathway via hydrolysis is visualized in the workflow below.

Caption: Predicted hydrolytic degradation pathway.

Recommended Storage and Handling

Based on the predicted chemical instabilities, the following storage and handling procedures are recommended to maintain the compound's purity and integrity.

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C (Frozen) | To minimize the rate of all potential degradation reactions, particularly hydrolysis and thermal decomposition. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | To displace moisture and oxygen, preventing hydrolysis and potential oxidative degradation. |

| Light | Amber vial or light-proof container | To prevent photolytic degradation from UV and visible light exposure.[15] |

| Container | Tightly sealed, chemically resistant glass | To prevent moisture ingress and potential reactions with container materials. |

| Handling | Handle under inert atmosphere; avoid exposure to moisture and high humidity environments. | The compound is likely hygroscopic and moisture-sensitive.[16] |

Experimental Stability Assessment: Methodologies

To move from a predictive to a definitive stability profile, a systematic experimental approach is required. This involves conducting forced degradation studies and long-term stability testing.[17][18]

Forced Degradation (Stress Testing)

Forced degradation studies are designed to intentionally degrade the sample to identify likely degradation products and establish the specificity of analytical methods.[9][19]

Experimental Protocol: Forced Degradation Study

-

Sample Preparation: Prepare stock solutions of the compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.

-

Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Incubate at room temperature for 2 hours.

-

Oxidative Degradation: Dilute the stock solution with 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

-

Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours.

-

Photodegradation: Expose the solid compound and a solution (in quartz cuvette) to a photostability chamber (ICH Q1B conditions).

-

-

Sample Analysis: At specified time points, withdraw aliquots, neutralize if necessary, and dilute to a final concentration suitable for analysis.

-

Analytical Method: Analyze all samples using a stability-indicating HPLC method, typically with a C18 column and a gradient mobile phase (e.g., water/acetonitrile with 0.1% formic acid). A UV detector is often suitable for tetrazole derivatives.[20] Mass spectrometry (LC-MS) should be used for the identification of degradation products.

-

Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control. Calculate the percentage of degradation and identify the retention times and mass-to-charge ratios of any new peaks.

Caption: Workflow for a forced degradation study.

Long-Term and Accelerated Stability Studies

Once a stability-indicating method is established, formal stability studies under ICH-prescribed conditions are necessary to determine the shelf-life and confirm the recommended storage conditions.

-

Accelerated Stability: 40°C ± 2°C / 75% RH ± 5% RH for 6 months.

-

Long-Term Stability: 25°C ± 2°C / 60% RH ± 5% RH (or refrigerated/frozen conditions if warranted by preliminary data) for a minimum of 12 months.

Samples should be analyzed at regular intervals (e.g., 0, 3, 6, 9, 12 months) for appearance, purity (by HPLC), and the presence of any degradation products.

Conclusion

While 1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one possesses a generally stable tetrazolone core, its bromoethyl side chain introduces a significant potential for degradation, primarily through hydrolysis. The stability of this compound is critically dependent on the exclusion of moisture and light, and storage at low temperatures (-20°C) is strongly recommended. The experimental methodologies outlined in this guide provide a clear path for researchers to definitively characterize the stability profile of this novel compound, ensuring its quality and reliability for scientific applications.

References

-

D. G. T. Paraskevopoulos, G. J. T. K. G. K. S. T. S. K. S. V. J. D. A. D. A. D. K. A. D. A. D. K. D. A. D. A. D. K. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews. [Link]

-

Ostrovskii, V. A., Chernova, E. N., Zhakovskaya, Z. A., Pavlyukova, Y. N., Ilyushin, M. A., & Trifonov, R. E. (2024). Decomposition products of tetrazoles. ResearchGate. [Link]

-

Reva, I. (2020). Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. MDPI. [Link]

-

Gaponik, P. N., et al. (n.d.). TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. CORE. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. . [Link]

-

Flores-Alamo, M., et al. (2021). Synthesis of 1,5-Disubstituted Tetrazoles in Aqueous Micelles at Room Temperature. MDPI. [Link]

-

Gauth. (n.d.). The equation below shows the hydrolysis of a bromoalkane. RBr+OH^-to ROH+Br -. Gauth. [Link]

-

Lv, K., et al. (n.d.). Tetrazolium Compounds: Synthesis and Applications in Medicine. PMC - PubMed Central. [Link]

-

Alsante, K. M., et al. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. American Pharmaceutical Review. [Link]

-

Volynets, G. P., et al. (n.d.). Tetrazole Compounds: The Effect of Structure and pH on Caco-2 Cell Permeability. ACS Publications. [Link]

-

Save My Exams. (2025). Hydrolysis of Halogenoalkanes (Edexcel International A Level (IAL) Chemistry): Revision Note. Save My Exams. [Link]

-

Ashenhurst, J. (2014). Alkyl Halide Reaction Map And Summary. Master Organic Chemistry. [Link]

-

Ostrovskii, V. A., et al. (2024). Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. Mendeleev Communications. [Link]

-

Reva, I. (2020). Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. MDPI. [Link]

-

Sinditskii, V. P., et al. (2015). Thermal decomposition of triazolo- and tetrazoloterazines. ResearchGate. [Link]

-

Boukhedcha, M., et al. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI. [https://www.mdpi.com/2 organics5010030]([Link] organics5010030)

-

Al-Hourani, B. J., et al. (2019). Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools. PubMed. [Link]

-

LibreTexts. (2020). 7.3: Preparation of Alkyl Halides. Chemistry LibreTexts. [Link]

-

Clark, J. (n.d.). hydrolysis halogenoalkanes hydroxide ion SN1 SN2 nucleophilic substitution reaction mechanisms to give alcohols reagents reaction conditions organic synthesis. . [Link]

-

Kamal, A., et al. (n.d.). Synthesis and Evaluation of 1,5-Disubstituted Tetrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative and Antitumor Activity. PubMed Central. [Link]

-

Gobarah, H. M., et al. (2025). Acidity Constants of Some Tetrazole Compounds in Various Aqueous−Organic Solvent Media. ResearchGate. [Link]

-

Devaraj, N. K., et al. (n.d.). Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. Bioconjugate Chemistry. [Link]

-

Unknown. (n.d.). Alkyl Halides. Unknown. [Link]

-

Bajaj, S., et al. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]

-

Li, T., et al. (n.d.). Probing Polar‐π Interactions Between Tetrazoles and Aromatic Rings. Radboud Repository. [Link]

-

Michigan State University. (n.d.). Alkyl Halide Reactivity. MSU chemistry. [Link]

-

Loba Chemie. (2016). 2-BROMOETHYLAMINE HYDROBROMIDE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

-

Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]

-

Mayer, J., et al. (2022). Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off. PMC - NIH. [Link]

-

Kumar, V. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. [Link]

-

Clark, J. (n.d.). mechanism of hydrolysis of haloalkanes with water classification tertiary secondary primary halogenoalkane reactivity trends investigations with silver nitrate alkyl halides advanced A level organic chemistry revision notes. . [Link]

-

Unknown. (n.d.). Alkyl Halides. Unknown. [Link]

-

PubChem. (n.d.). 2-Bromoethylamine. PubChem. [Link]

-

Unacademy. (n.d.). Hydrocarbon. Unacademy. [Link]

-

Patolia, V. N. (2020). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions | Russian Chemical Reviews [rcr.colab.ws]

- 6. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. biopharminternational.com [biopharminternational.com]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. gauthmath.com [gauthmath.com]

- 12. hydrolysis halogenoalkanes hydroxide ion SN1 SN2 nucleophilic substitution reaction mechanisms to give alcohols reagents reaction conditions organic synthesis [docbrown.info]

- 13. Tetrazole compounds: the effect of structure and pH on Caco-2 cell permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 2-Bromoethylamine hydrobromide | 2576-47-8 [chemicalbook.com]

- 17. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 18. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 19. pharmtech.com [pharmtech.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one, a key intermediate in the synthesis of the potent, short-acting opioid analgesic, Alfentanil.[1] The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to produce and verify this compound with a high degree of purity and confidence.

Introduction

1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one (CAS No. 84501-67-7) is a disubstituted tetrazolone derivative.[2][3] The tetrazolone ring is a critical pharmacophore in various active pharmaceutical ingredients. The presence of the bromoethyl group makes this compound an effective alkylating agent, enabling its use in the construction of more complex molecules.[1] Its primary and most well-documented application is as a crucial building block in the multi-step synthesis of Alfentanil, a potent fentanyl analog used in anesthesia.[1][4]

Physicochemical Properties

A summary of the key physicochemical properties of 1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₉BrN₄O | [2][3] |

| Molecular Weight | 221.06 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 90-93 °C at 1 Torr | [2] |

| Density | 1.777 g/cm³ | [2] |

| Refractive Index | 1.648 | [2] |

| CAS Number | 84501-67-7 | [2][3] |

Synthesis Pathway and Mechanism

The synthesis of 1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one is achieved through the N-alkylation of a pre-formed tetrazole ring. This method is a common strategy for the preparation of N-substituted tetrazoles.[5] The reaction involves the nucleophilic attack of the nitrogen atom of the tetrazolone ring on an electrophilic alkyl halide.

The overall synthetic workflow can be visualized as a two-step process, starting from the synthesis of the precursor, 4-ethyl-1,4-dihydro-5H-tetrazol-5-one.

Caption: Synthetic workflow for 1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one.

Synthesis of the Precursor: 4-Ethyl-1,4-dihydro-5H-tetrazol-5-one

The precursor, 4-ethyl-1,4-dihydro-5H-tetrazol-5-one, can be synthesized via a [3+2] cycloaddition reaction between an ethyl isocyanate and an azide source, such as sodium azide in the presence of a Lewis acid.[6]

Experimental Protocol:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add a suitable anhydrous solvent (e.g., tetrahydrofuran).

-

Add sodium azide and a Lewis acid (e.g., aluminum chloride) to the flask.

-

Slowly add ethyl isocyanate to the stirred suspension under a nitrogen atmosphere.

-

Heat the reaction mixture to reflux and monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and carefully quench the reaction by the slow addition of an appropriate aqueous solution.

-

Extract the product with a suitable organic solvent.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by crystallization or column chromatography to yield 4-ethyl-1,4-dihydro-5H-tetrazol-5-one.

Synthesis of 1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one

The target compound is synthesized by the N-alkylation of 4-ethyl-1,4-dihydro-5H-tetrazol-5-one with 1,2-dibromoethane in the presence of a base.[1]

Caption: Reaction scheme for the synthesis of the target compound.

Experimental Protocol:

This protocol is based on patented procedures for the synthesis of Alfentanil intermediates.[1]

-

Dissolve 4-ethyl-1,4-dihydro-5H-tetrazol-5-one in acetonitrile in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Add an excess of 1,2-dibromoethane to the solution.

-

Add triethylamine as a base to facilitate the reaction.

-

Stir the reaction mixture at a suitable temperature (e.g., reflux) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Perform an aqueous work-up to remove the triethylamine hydrobromide salt and excess reagents.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by either crystallization or column chromatography to obtain pure 1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized 1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific experimental NMR data for 1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one is not available in the reviewed literature. The following are predicted chemical shifts based on the analysis of structurally similar compounds and general principles of NMR spectroscopy.

¹H NMR (Proton NMR):

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| CH₃ (ethyl group) | ~1.3-1.5 | Triplet | 3H |

| CH₂ (ethyl group) | ~3.9-4.1 | Quartet | 2H |

| N-CH₂ (bromoethyl) | ~4.2-4.4 | Triplet | 2H |

| CH₂-Br (bromoethyl) | ~3.6-3.8 | Triplet | 2H |

¹³C NMR (Carbon-13 NMR):

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (tetrazolone) | ~150-155 |

| CH₃ (ethyl group) | ~13-15 |

| CH₂ (ethyl group) | ~40-42 |

| N-CH₂ (bromoethyl) | ~48-50 |

| CH₂-Br (bromoethyl) | ~28-30 |

Infrared (IR) Spectroscopy

Specific experimental IR data for the target compound is not available. The following are expected characteristic absorption bands based on the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (carbonyl) | ~1700-1750 (strong) |

| C-N stretch | ~1200-1350 |

| C-H stretch (alkane) | ~2850-3000 |

| C-Br stretch | ~500-600 |

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for confirming the molecular weight of the synthesized compound. For 1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one, the expected molecular ion peak [M]⁺ would be observed at m/z corresponding to its molecular weight (221.06 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern with peaks at [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio would be expected.

High-Performance Liquid Chromatography (HPLC)

The purity of the synthesized compound can be effectively determined using reverse-phase high-performance liquid chromatography (RP-HPLC). A suitable method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, with an acid modifier such as phosphoric acid or formic acid for mass spectrometry compatibility.[7] The purity is determined by the area percentage of the main peak in the chromatogram.

Safety and Handling

1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one is classified as harmful if swallowed, may cause an allergic skin reaction, causes serious eye damage, and is suspected of causing genetic defects.[3] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.[7]

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of 1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one. While a general synthetic pathway is established, the lack of detailed, publicly available experimental protocols and specific characterization data necessitates careful optimization and thorough analytical verification by researchers. The information provided herein, including predicted spectroscopic data and established analytical methods, serves as a valuable resource for scientists and professionals involved in the synthesis of Alfentanil and other related pharmaceutical compounds.

References

[7] 1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one | SIELC Technologies. Available at: [Link]

[3] 1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one. PubChem. Available at: [Link]

[8] Van Bever, W. F., Niemegeers, C. J., Schellekens, K. H., & Janssen, P. A. (1976). N-4-substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, a novel series of extremely potent analgesics with unusually fast onset of action. Arzneimittel-Forschung, 26(8), 1548-1551.

[9] RESEARCH PROGRESS ON TETRAZOLE DERIVATIVES. ResearchGate. Available at: [Link]

[4] Alfentanil. PubChem. Available at: [Link]

[10] The median Effective Dose (ED50) and the 95% Effective Dose (ED95) of alfentanil in inhibiting responses to cervical dilation when combined with ciprofol during hysteroscopic procedure: a prospective, double-blind, dose-finding clinical study. PMC. Available at: [Link]

[11] bredereck's reagent: a facile synthesis of 5h- benzo[e]pyrrolo[1,2-a]. Rasayan J. Chem. Available at: [Link]

[12] The safety and efficacy of alfentanil combined with midazolam in fiberoptic bronchoscopy sedation: A randomized, double-blind, controlled trial. PubMed. Available at: [Link]

[13] Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. S. Afr. J. Chem. Available at: [Link]

1-(2-Bromo-ethyl)-4-phenyl-1,4-dihydro-tetrazol-5-one - Optional[MS (GC)] - Spectrum. Spectrabase. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. echemi.com [echemi.com]

- 3. 1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one | C5H9BrN4O | CID 3019915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Alfentanil | C21H32N6O3 | CID 51263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one | SIELC Technologies [sielc.com]

- 7. guidechem.com [guidechem.com]

- 8. researchgate.net [researchgate.net]

- 9. The median Effective Dose (ED50) and the 95% Effective Dose (ED95) of alfentanil in inhibiting responses to cervical dilation when combined with ciprofol during hysteroscopic procedure: a prospective, double-blind, dose-finding clinical study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bot Verification [rasayanjournal.co.in]

- 11. 1-(2-bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one suppliers & manufacturers in China [m.chemicalbook.com]

- 12. scielo.org.za [scielo.org.za]

- 13. H36528.06 [thermofisher.com]

The Bromoethyl Group in Tetrazolones: A Gateway to Novel Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of the Bromoethyl Moiety

In the landscape of medicinal chemistry, the tetrazolone core is a privileged scaffold, prized for its metabolic stability and its role as a bioisostere for carboxylic acids and cis-amides.[1] The introduction of a bromoethyl group onto the tetrazolone ring transforms this stable core into a versatile reactive intermediate, opening a gateway for the synthesis of a diverse array of complex, drug-like molecules.[2] This guide, intended for researchers and drug development professionals, provides a comprehensive exploration of the synthesis and reactivity of N-(2-bromoethyl)tetrazolones, with a particular focus on the delicate balance between nucleophilic substitution and elimination pathways. We will delve into the practical aspects of reaction design, supported by established protocols and mechanistic insights, to empower the strategic application of this valuable synthetic tool.

Synthesis of N-(2-Bromoethyl)tetrazolones: The Alfentanil Intermediate as a Case Study

The most well-documented and industrially relevant example of an N-(2-bromoethyl)tetrazolone is 1-(2-bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one, a key intermediate in the synthesis of the potent, short-acting opioid analgesic, Alfentanil.[3][4] Its synthesis provides a robust and illustrative protocol for the preparation of this class of compounds.

Synthetic Protocol: N-Alkylation of 1-Ethyl-1,4-dihydro-5H-tetrazol-5-one

The synthesis proceeds via a direct N-alkylation of the pre-formed tetrazolone ring with a 1,2-dihaloethane, typically 1,2-dibromoethane.[3][5]

Reaction Scheme:

Caption: Synthesis of the key bromoethyl tetrazolone intermediate.

Detailed Experimental Protocol:

-

Dissolution: Dissolve 1-Ethyl-1,2-dihydro-5H-tetrazol-5-one in a suitable polar aprotic solvent, such as acetonitrile.[3]

-

Addition of Alkylating Agent: Add an excess of 1,2-dibromoethane to the solution. The use of an excess of the dihaloalkane is crucial to minimize the formation of the bis-tetrazolone byproduct.

-

Base Addition: Add a base, such as triethylamine or potassium carbonate, to scavenge the hydrobromic acid formed during the reaction.[3][5]

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating and monitor its progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, perform an aqueous work-up to remove the base and any water-soluble byproducts. The crude product can then be purified by crystallization or column chromatography to yield the desired 1-(2-bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one.[3]

Regioselectivity in N-Alkylation

A critical consideration in the synthesis of N-substituted tetrazoles is regioselectivity, as alkylation can occur at either the N1 or N2 position of the tetrazole ring. In the case of tetrazol-5-ones, the situation is further complicated by the presence of the exocyclic oxygen. However, for the synthesis of the Alfentanil intermediate, alkylation under neutral or weakly basic conditions has been shown to afford almost exclusively the 1,4-disubstituted tetrazolinone isomer.[6] The choice of solvent and base can significantly influence the regioselectivity of N-alkylation in tetrazole systems.[3]

The Dueling Pathways: Nucleophilic Substitution vs. Elimination

The reactivity of the bromoethyl group on the tetrazolone ring is primarily governed by two competing reaction pathways: nucleophilic substitution (SN2) and elimination (E2). The choice of reagents and reaction conditions will dictate which pathway predominates.

Caption: Competing SN2 and E2 reaction pathways.

The SN2 Pathway: Building Molecular Complexity

The SN2 reaction is a powerful tool for introducing a wide variety of functional groups by displacing the bromide ion with a nucleophile. This is the key reaction in the synthesis of Alfentanil, where the bromoethyl tetrazolone is reacted with a piperidine derivative.[3]

General Reaction Scheme:

Sources

- 1. researchgate.net [researchgate.net]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. benchchem.com [benchchem.com]

- 4. DE60030883T2 - PROCESS FOR THE PREPARATION OF ALFENTANIL, SUFENTANIL AND REMIFENTANIL - Google Patents [patents.google.com]

- 5. US20060149071A1 - New methods for the synthesis of alfentanil, sufentanil, and remifentanil - Google Patents [patents.google.com]

- 6. Synthetic 1,4-disubstituted-1,4-dihydro-5H-tetrazol-5-one derivatives of fentanyl: alfentanil (R 39209), a potent, extremely short-acting narcotic analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanism of tetrazole alkylation with 1,2-dibromoethane

An In-Depth Technical Guide to the Mechanism of Tetrazole Alkylation with 1,2-Dibromoethane

Introduction

The tetrazole ring is a cornerstone heterocycle in modern chemistry, finding extensive applications from medicinal chemistry to materials science. Its unique electronic properties and ability to act as a bioisostere for the carboxylic acid functional group have cemented its role in the design of numerous pharmaceuticals.[1][2] Furthermore, the high nitrogen content of the tetrazole nucleus makes its derivatives valuable as high-energy materials.[1]

The functionalization of the tetrazole ring via N-alkylation is a fundamental strategy for modulating its physicochemical and biological properties. However, this reaction is complicated by the presence of multiple nitrogen atoms, leading to a significant challenge in controlling regioselectivity. The alkylation of a 5-substituted 1H-tetrazole can yield two primary regioisomers: the N1- and N2-substituted products, the ratio of which is dictated by a complex interplay of electronic, steric, and environmental factors.[3]

This technical guide provides an in-depth exploration of the mechanism of tetrazole alkylation using 1,2-dibromoethane, a bifunctional electrophile capable of bridging two tetrazole units. We will dissect the core mechanistic principles, delve into the factors that govern the critical N1/N2 regioselectivity, and provide field-proven experimental protocols for researchers, scientists, and drug development professionals. The objective is to move beyond a simple recitation of steps to an expert understanding of the causality behind the reaction's outcome.

Core Mechanistic Principles